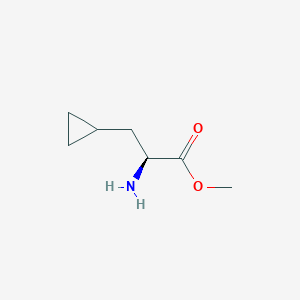

![molecular formula C17H18N2O B2476536 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 692746-99-9](/img/structure/B2476536.png)

2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound. It has a unique chemical complexity despite its small size. Imidazole derivatives, including this compound, play essential roles in various biological processes and exhibit diverse pharmacological activities .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances. Researchers have explored regiocontrolled methods for constructing substituted imidazoles. These heterocycles serve as key components in functional molecules used across various applications, from pharmaceuticals to dyes and catalysis .

For example, a novel protocol involves cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Molecular Structure Analysis

The crystal structure of 2-methylimidazole reveals an approximately planar molecule. The maximum deviation from the least-squares imidazole plane is minimal. N–H···N hydrogen bonds link the molecules, forming infinite chains. The dihedral angle between intersecting chains is 76.90° .

Chemical Reactions Analysis

Imidazole undergoes various reactions, including OH-addition and H-abstraction pathways. OH addition is more rapid than H-abstraction. The regioselectivity of oxidation reactions decreases with increasing temperatures and decreasing pressures. The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be approximately 4.74 days .

Physical And Chemical Properties Analysis

Imidazole is a combustible dust that can form explosive mixtures with air. It may cause skin burns, eye damage, and respiratory irritation. Proper handling, storage, and disposal are essential .

Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Agent

Imidazole derivatives, including this compound, have been studied for their potential therapeutic mechanisms as an MCF-7 inhibitor in breast cancer treatment strategies . The compounds with imidazole scaffold provide electronic-rich characteristics responsible for binding with a variety of enzymes, proteins, and receptors .

EGFR-TK Inhibitors

Imidazolone-sulphonamide-pyrimidine hybrids, which can be designed and synthesized as modified analogs of some reported EGFR inhibitors, have shown cytotoxic activity against the breast MCF-7 cancerous cell line . These compounds have the ability to inhibit EGFR kinase .

Apoptosis-Inducing Agents

Certain compounds, including 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, have been found to induce cellular apoptosis, rapidly eradicating premalignant cells . This activation of apoptosis is becoming more valued as a biologically meaningful anticancer method .

Cell Cycle Analysis

Some compounds have been found to halt MCF-7 cells at the G1 phase with a concomitant decrease in cellular percentage at the S and G2/M phases . This could be a potential application in cancer treatment .

Expression Level Modulation

Certain compounds have been found to upregulate the level of Bax expression and decline the expression value of Bcl-2 . This modulation of expression levels could be a potential application in cancer treatment .

Quantitative Analysis

2-Oxo-imidazole-containing dipeptides (2-oxo-IDPs), novel imidazole-containing dipeptide (IDP) derivatives, exhibit a much higher antioxidant capacity than that of IDPs . Methods for the quantitative analysis of 2-oxo-IDPs are needed .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-1-(2-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANPLQXIPRQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476456.png)

![1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2476460.png)

![Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2476468.png)

![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)